2,2-Difluoroethyl difluoroacetate
Overview
Description
2,2-Difluoroethyl difluoroacetate is an organic compound with the molecular formula C4H4F4O2 It is a fluorinated ester, characterized by the presence of two difluoroethyl groups attached to an acetate moiety
Mechanism of Action
Target of Action
The primary targets of 2,2-Difluoroethyl difluoroacetate are heteroatom nucleophiles, including thiol, amine, and alcohol nucleophiles . These nucleophiles play a crucial role in various biochemical reactions, often acting as reactants in enzymatic processes.
Mode of Action
This compound interacts with its targets through a process known as electrophilic 2,2-difluoroethylation . This involves the use of a hypervalent iodine reagent, (2,2-difluoro-ethyl)(aryl)iodonium triflate, via a proposed ligand coupling mechanism . The reaction offers a complementary strategy to existing 2,2-difluoroethylation methods .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific nucleophiles it interacts with. The compound’s electrophilic 2,2-difluoroethylation of these nucleophiles can lead to the formation of a wide range of 2,2-difluoroethylated nucleophiles . This includes the drugs Captopril, Normorphine, and Mefloquine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-difluoroethyl difluoroacetate typically involves the reaction of 2,2-difluoroethanol with difluoroacetic acid or its derivatives. One common method includes the esterification of 2,2-difluoroethanol with difluoroacetic acid in the presence of an acid catalyst . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as the transesterification of 2,2-difluoroethyl formate or 2,2-difluoroethyl acetate with difluoroacetic acid . These methods are optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoroethyl difluoroacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form difluoroacetic acid derivatives.
Reduction: Reduction reactions can convert it to difluoroethyl alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution.
Major Products:
Oxidation: Difluoroacetic acid derivatives.
Reduction: Difluoroethyl alcohols.
Substitution: Various substituted difluoroethyl compounds.
Scientific Research Applications
2,2-Difluoroethyl difluoroacetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and agrochemicals.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
- Ethyl difluoroacetate
- Methyl difluoroacetate
- Ethyl bromodifluoroacetate
- Ethyl chlorodifluoroacetate
Comparison: 2,2-Difluoroethyl difluoroacetate is unique due to the presence of two difluoroethyl groups, which impart distinct chemical properties compared to its analogs. For instance, ethyl difluoroacetate and methyl difluoroacetate have only one difluoroethyl group, affecting their reactivity and applications .
Properties
IUPAC Name |
2,2-difluoroethyl 2,2-difluoroacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F4O2/c5-2(6)1-10-4(9)3(7)8/h2-3H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYLFMWPYXSIDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)F)OC(=O)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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